3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound that features a unique combination of isoxazole, pyridine, and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps:
Formation of Aminothieno Pyridines: The isomerized product is then converted into 3-aminothieno[2,3-b]pyridines.
Diazotization and Nucleophilic Substitution: The amino group undergoes diazotization followed by nucleophilic substitution with an azido group.
Thermolysis: The azides formed are subjected to thermolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[3’,4’4,5]thieno[2,3-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Thienothiophenes: Known for their electronic properties and used in organic electronics.
Pyridazino[4,5-b]indol-4-ones: These compounds are also investigated for their biological activities and potential therapeutic applications.
Uniqueness
3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of isoxazole, pyridine, and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N2O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O3S/c1-12(2)14-7-5-13(6-8-14)10-17-19-15(21(24)25)11-16(18-4-3-9-27-18)22-20(19)26-23-17/h3-9,11-12H,10H2,1-2H3,(H,24,25) |
InChI Key |
CHZZSOCLZZLBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O |
Origin of Product |
United States |
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